4,5-Dimethoxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been crucial in understanding the photochemistry of DNA photoreactions, including the formation of pyrimidine dimers . New methods for synthesizing 4,5-Dimethoxypyrimidine derivatives have been explored, such as using dimethyl carbonate as a methylating agent .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H8N2O2 . The InChI code for the compound is 1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 140.14 . It has a boiling point of 213.8°C at 760 mmHg . The compound is a solid at room temperature and is stored in a sealed, dry environment .
Scientific Research Applications
Antimicrobial Activity
4,5-Dimethoxypyrimidine derivatives have been synthesized and evaluated for antibacterial activities. Some compounds showed good antibacterial activity comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin (Dişli, Mercan, & Yavuz, 2013).
Antiproliferative Properties
A study demonstrated the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using microwave irradiation. These compounds were evaluated for antiproliferative activity against human tumor cell lines, with some showing significant activity and drug-likeness properties (Patel et al., 2022).
Solubility and Solvation Analysis
Research on the solubility of 4-amino-2,6-dimethoxypyrimidine in various aqueous co-solvent mixtures has been conducted. This study provides insights into the preferential solvation of this compound in different solvent environments (Zheng, Farajtabar, & Zhao, 2019).
DNA Synthesis Tracking
Thymidine analogues, such as those derived from pyrimidine, are used for tracking DNA synthesis in replicating cells. This application is crucial in various fields like stem cell research, cancer biology, and parasitology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Chemical Synthesis and Analysis
The synthesis of pyrimidine derivatives and their analysis has been crucial in understanding the photochemistry of DNA photoreactions, including the formation of pyrimidine dimers (Li, 2017).
Novel Synthesis Methods
New methods for synthesizing this compound derivatives have been explored, such as using dimethyl carbonate as a methylating agent. This approach offers a safer alternative to traditional methods (Xiong, Zhou, & Xiao, 2014).
Safety and Hazards
The safety data sheet for 4,5-Dimethoxypyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling the compound .
Relevant Papers
Several papers were found that discuss various aspects of this compound. These include studies on the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as research on the microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones .
Mechanism of Action
Target of Action
Pyrimidines, in general, are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates .
Mode of Action
It’s known that pyrimidines can act as nucleophiles, attacking aldehyde carbon . This suggests that 4,5-Dimethoxypyrimidine might interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, they are involved in the synthesis and degradation of DNA and RNA .
Pharmacokinetics
It’s known that similar compounds, such as dipeptidyl peptidase-4 (dpp-4) inhibitors, are readily absorbed orally .
Result of Action
Given its structural similarity to other pyrimidines, it’s plausible that it might influence the synthesis of dna, rna, lipids, and carbohydrates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil clay, inorganics, humic substances, and microbes can affect the degradation of similar compounds .
properties
IUPAC Name |
4,5-dimethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVFIUWVJFFMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551368 | |
Record name | 4,5-Dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71133-26-1 | |
Record name | 4,5-Dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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